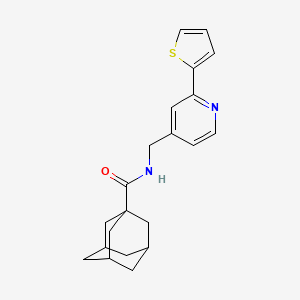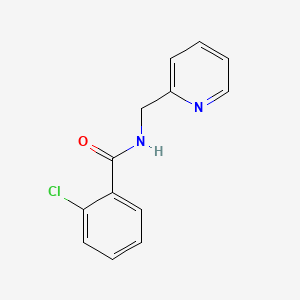
2-chloro-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 . It is a derivative of benzamide .
Synthesis Analysis
The synthesis of benzamide derivatives, including “2-chloro-N-(pyridin-2-ylmethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide under air .Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives have been studied, providing insights into the orientation of pyridine and benzene rings in these molecules, which is crucial for understanding their chemical behavior and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Substituted benzamides, including variants of N-(pyridin-2-ylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), playing a significant role in angiogenesis and cancer research (Borzilleri et al., 2006).
Intramolecular Hydrogen Bonding Patterns
Research indicates that N-(pyridin-2-ylmethyl) benzamide exhibits unique intramolecular hydrogen bonding patterns, which are crucial for the stability and reactivity of these compounds in various chemical reactions (Du, Jiang, & Li, 2009).
Luminescence and Stimuli-responsive Properties
Pyridyl substituted benzamides demonstrate luminescent properties and respond to multiple stimuli. These characteristics are essential for developing new materials in the fields of photophysics and materials science (Srivastava et al., 2017).
Synthesis and Chemical Properties
Research on the synthesis of related compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide explores the effects of various reaction conditions on product yield, contributing to the field of synthetic chemistry (Dian, 2010).
Directing Group for C-H Bond Amination
The use of pyridin-2-yl derivatives as directing groups for C-H bond amination mediated by cupric acetate has been discovered, highlighting their role in facilitating selective organic transformations (Zhao et al., 2017).
KCNQ2/Q3 Potassium Channel Openers
N-pyridyl benzamide derivatives have been identified as openers of KCNQ2/Q3 potassium channels, which are relevant in the treatment of epilepsy and pain (Amato et al., 2011).
Metabolism in Pharmacology
Studies on the metabolic fate of similar compounds in animals provide valuable information on drug metabolism, which is crucial for drug development (Yue et al., 2011).
Carbonylative Synthesis of Phthalimides
The carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides, using cobalt catalysis, has been developed, highlighting applications in organic synthesis (Fu, Ying, & Wu, 2019).
Cytotoxic Activity of Derivatives
The synthesis of N-(pyridin-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, with significant cytotoxicity against certain cancer cell lines, shows the potential of these compounds in cancer therapy (Adhami et al., 2014).
Propriétés
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXMLNIPBUIQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2811136.png)

![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)
![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)
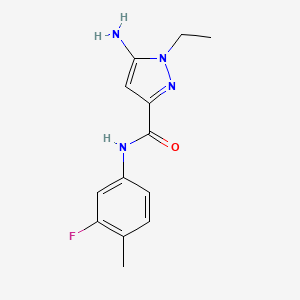

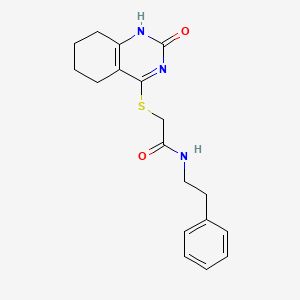
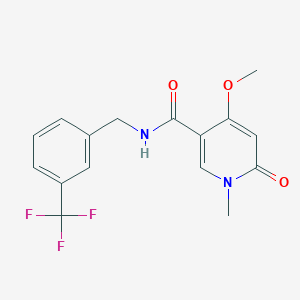
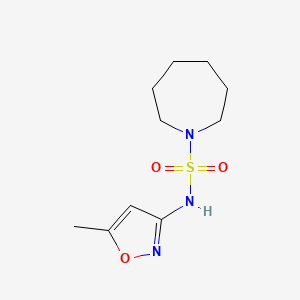
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)
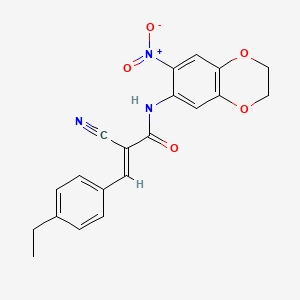

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)
